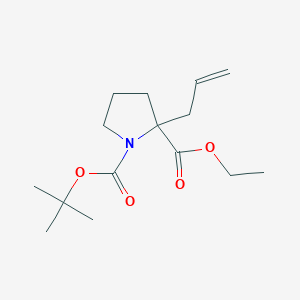
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
Overview
Description
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid is a chemical compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its stability and versatility in chemical transformations.
Mechanism of Action
Target of Action
It’s known that this compound can be used in the synthesis of protacs . PROTACs are molecules designed to degrade specific proteins within cells, and they work by recruiting an E3 ubiquitin ligase to a target protein .
Mode of Action
The compound interacts with its targets through the tetrazine ring, a structure with unique reactivity that can serve as a reaction site in many chemical reactions . For instance, the tetrazine ring can participate in Click Chemistry, a highly efficient and selective chemical reaction often used for bioorthogonal labeling and bioimaging .
Biochemical Pathways
PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of the compound is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows the compound to be used in a wider range of chemical transformations and improves its long-term storage, especially in aqueous buffer .
Biochemical Analysis
Biochemical Properties
The chemical properties of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid mainly involve its functional groups, namely the tetrazine ring and the benzoic acid part . The tetrazine ring is a structure with unique reactivity and can serve as a reaction site in many chemical reactions .
Cellular Effects
It is known that the compound can be used in the synthesis of PROTACs , which are molecules that can selectively degrade target proteins .
Molecular Mechanism
It is known that the compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
The stability of this compound is substantially improved compared to hydrogen substituted tetrazine-amine . Superior stability allows this reagent to be used in a wider range of chemical transformations . Long-term storage, especially in aqueous buffer, is also greatly improved compared to tetrazine-amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid typically involves the Sonogashira coupling reaction. This method includes the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes . The reaction conditions often require a palladium catalyst and a copper co-catalyst in an inert atmosphere, usually under nitrogen or argon gas. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The stability of the compound allows for long-term storage, especially when supplied as a hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the tetrazine ring into other functional groups.
Substitution: The tetrazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce amines or other reduced forms of the tetrazine ring.
Scientific Research Applications
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical transformations and synthesis of complex molecules.
Biology: The compound is employed in bioorthogonal reactions, particularly in labeling and imaging studies.
Medicine: Its stability and reactivity make it useful in drug development and delivery systems.
Industry: The compound is utilized in the production of advanced materials and electronic devices.
Comparison with Similar Compounds
Similar Compounds
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid
Uniqueness
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid stands out due to its superior stability compared to other tetrazine derivatives. This stability allows for a broader range of chemical transformations and long-term storage, making it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-6-11-13-9(14-12-6)7-2-4-8(5-3-7)10(15)16/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRCHPVFFZGAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248571 | |
| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345866-66-1 | |
| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345866-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046976.png)
![5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)

![Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate](/img/structure/B3046980.png)








